O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 (O-BECEP-d4) is an organophosphorus compound (OP) with a wide range of uses in scientific research. O-BECEP-d4 is a type of phosphorodiamidate ester, which are used in a variety of applications, including as a reagent for peptide synthesis and as a biochemical probe. O-BECEP-d4 has been used to study the molecular mechanisms of enzyme inhibition, as well as to probe the structure and function of proteins. In addition, O-BECEP-d4 has been used in a variety of biological assays and has been found to be a useful tool for investigating biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has a variety of applications in scientific research. It has been used as a reagent for peptide synthesis, as a biochemical probe for studying enzyme inhibition, and as a tool for investigating the structure and function of proteins. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has also been used in a variety of biological assays, such as ELISA, Western blotting, and enzyme-linked immunosorbent assays.

Wirkmechanismus

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is an organophosphate compound that acts as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 binds to the active site of AChE and forms a covalent bond with the enzyme, which prevents it from catalyzing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which results in the overstimulation of postsynaptic receptors and the symptoms of cholinergic toxicity.

Biochemical and Physiological Effects

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has been found to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to inhibit acetylcholinesterase, which results in an accumulation of acetylcholine in the synapse and the overstimulation of postsynaptic receptors. This can lead to a variety of symptoms, including muscle twitching, weakness, nausea, vomiting, diarrhea, and respiratory difficulty. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has also been found to have an effect on the central nervous system, leading to confusion, anxiety, and seizures.

Vorteile Und Einschränkungen Für Laborexperimente

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has several advantages in laboratory experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the effects of acetylcholine on the nervous system. It is also relatively stable and can be stored for long periods of time without degradation. Additionally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is relatively inexpensive and can be easily synthesized in the laboratory.

However, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 also has some limitations. It is a potent inhibitor of acetylcholinesterase, and its use in laboratory experiments may lead to the overstimulation of postsynaptic receptors and the symptoms of cholinergic toxicity. Additionally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is not suitable for in vivo studies due to its potential toxicity.

Zukünftige Richtungen

There are a number of potential future directions for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4. It could be used to study the effects of acetylcholine on different types of cells, such as neurons, muscle cells, and immune cells. Additionally, it could be used to study the effects of acetylcholine on different tissues and organs, such as the heart and lungs. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 could also be used to study the effects of acetylcholine on different diseases, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Finally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 could be used to study the effects of acetylcholine on the development and function of the nervous

Synthesemethoden

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is synthesized from the reaction of 2-chloroethylphosphorodiamidate (CEPD) and 3-butenyl bromide in the presence of a base, such as potassium carbonate. The reaction produces a phosphorodiamidate ester, which can then be purified by recrystallization. To synthesize O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4, the reaction of CEPD and 3-butenyl bromide is carried out at room temperature in a solvent such as dichloromethane or diethyl ether. The product of the reaction is then purified by recrystallization from a suitable solvent.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 involves the reaction of 3-buten-1-ol with phosphorus oxychloride to form 3-butenyl chloride, followed by reaction with bis(2-chloroethyl)amine to form the desired product.", "Starting Materials": ["3-buten-1-ol", "phosphorus oxychloride", "bis(2-chloroethyl)amine"], "Reaction": ["3-buten-1-ol is reacted with phosphorus oxychloride to form 3-butenyl chloride", "3-butenyl chloride is reacted with bis(2-chloroethyl)amine to form O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4"] } | |

CAS-Nummer |

1246816-65-8 |

Produktname |

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 |

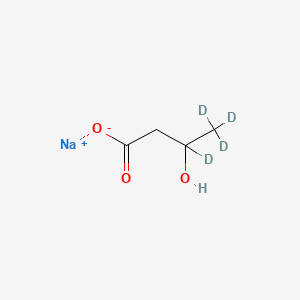

Molekularformel |

C8H17Cl2N2O2P |

Molekulargewicht |

279.134 |

IUPAC-Name |

N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)/i4D2,6D2 |

InChI-Schlüssel |

UBJAZFXJPCTQTQ-WVTKESLNSA-N |

SMILES |

C=CCCOP(=O)(N)N(CCCl)CCCl |

Synonyme |

N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid 3-Butenyl Ester-d4; 3-Butenyl N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 154039-d4; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)